molecular formula C16H16N6O2S2 B2412756 N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide CAS No. 872998-43-1

N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2412756
CAS No.: 872998-43-1
M. Wt: 388.46
InChI Key: VQKQHYJFBFAWMQ-UHFFFAOYSA-N
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Description

N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, which is further substituted with a cyanomethylthio group and a benzenesulfonamide moiety.

Preparation Methods

The synthesis of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The reaction conditions typically involve acid catalysis and controlled temperatures to ensure the proper formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The cyanomethylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases are commonly used in these reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole and pyridazine rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The cyanomethylthio group can interact with nucleophilic sites on proteins, leading to the modulation of biological pathways. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds include other triazolopyridazines and triazolothiadiazines, which share structural similarities but differ in their substituents and biological activities . For example:

Properties

IUPAC Name

N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S2/c1-12-2-4-13(5-3-12)26(23,24)18-10-8-15-20-19-14-6-7-16(21-22(14)15)25-11-9-17/h2-7,18H,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKQHYJFBFAWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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